molecular formula C20H16F2N4O5S B2753381 N-[[5-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxidanylidene-ethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-2,6-bis(fluoranyl)benzamide CAS No. 872621-50-6

N-[[5-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxidanylidene-ethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-2,6-bis(fluoranyl)benzamide

Cat. No.: B2753381
CAS No.: 872621-50-6
M. Wt: 462.43
InChI Key: IIXZOZBJGAKTER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[[5-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxidanylidene-ethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-2,6-bis(fluoranyl)benzamide is a structurally complex molecule featuring:

  • A 2,3-dihydro-1,4-benzodioxin core linked via an amide bond to a sulfanyl-ethyl-oxidanylidene group.
  • A 1,3,4-oxadiazole ring substituted with a methyl group connected to a 2,6-bis(fluoranyl)benzamide moiety.

Properties

IUPAC Name

N-[[5-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F2N4O5S/c21-12-2-1-3-13(22)18(12)19(28)23-9-17-25-26-20(31-17)32-10-16(27)24-11-4-5-14-15(8-11)30-7-6-29-14/h1-5,8H,6-7,9-10H2,(H,23,28)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIXZOZBJGAKTER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=NN=C(O3)CNC(=O)C4=C(C=CC=C4F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F2N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound N-[[5-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxidanylidene-ethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-2,6-bis(fluoranyl)benzamide is notable for its complex structure and potential biological activities. This article delves into its biological activity, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound's molecular formula is C22H24F2N4O4SC_{22}H_{24}F_2N_4O_4S, with a molecular weight of 474.51 g/mol. It features several functional groups, including a benzodioxin moiety and an oxadiazole ring, which are known for their diverse biological activities.

Structural Characteristics

PropertyValue
Molecular FormulaC22H24F2N4O4SC_{22}H_{24}F_2N_4O_4S
Molecular Weight474.51 g/mol
IUPAC NameThis compound
SMILESCCOC1=CC=CC=C1NC2=NN=C(S2)SCC(=O)NC(=O)NC3=CC4=C(C=C3)OCCO4

Antimicrobial Properties

Research has demonstrated that derivatives of 1,3,4-thiadiazole , which is structurally related to the oxadiazole component of this compound, exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : Compounds containing the thiadiazole moiety have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with Minimum Inhibitory Concentrations (MICs) in the range of 32–62.5 μg/mL .
  • Antifungal Activity : Some derivatives displayed promising antifungal activity against strains like Candida albicans and Aspergillus niger, with MIC values comparable to established antifungals like fluconazole .

Cytotoxicity and Anti-Cancer Potential

Studies on similar compounds indicate potential cytotoxic effects against various cancer cell lines. The presence of multiple aromatic rings and heteroatoms in the structure may contribute to interactions with cellular targets involved in proliferation and apoptosis.

The proposed mechanisms for the biological activity of compounds related to this structure include:

  • Inhibition of Enzymatic Activity : Many bioactive compounds interact with enzymes critical for bacterial survival or cancer cell proliferation.
  • DNA Interaction : Some studies suggest that these compounds can intercalate DNA or inhibit topoisomerases, leading to cell cycle arrest and apoptosis in cancer cells .

Study 1: Antimicrobial Efficacy

A study evaluated a series of thiadiazole derivatives for their antimicrobial properties against various pathogens. The most active compounds were those with halogen substitutions on the phenyl ring, enhancing antibacterial activity significantly .

Study 2: Cytotoxic Effects on Cancer Cells

Another investigation focused on the cytotoxic effects of benzodioxin derivatives against human cancer cell lines. The results indicated that these compounds could induce apoptosis through oxidative stress pathways .

Scientific Research Applications

The compound N-[[5-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxidanylidene-ethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-2,6-bis(fluoranyl)benzamide has garnered interest in various scientific research applications due to its unique chemical structure and potential therapeutic properties. This article will explore its applications in medicinal chemistry, pharmacology, and other relevant fields, supported by comprehensive data tables and documented case studies.

Medicinal Chemistry

The compound's structure suggests potential applications in drug development, particularly as an anti-cancer agent. The benzodioxin and oxadiazole components are known for their biological activities, including anti-inflammatory and anti-tumor effects.

Case Study: Anticancer Activity

In a study examining the anticancer properties of similar compounds, it was found that derivatives of benzodioxin exhibited significant cytotoxicity against various cancer cell lines. The incorporation of the oxadiazole moiety may enhance these effects due to its ability to interact with cellular targets involved in cancer progression.

Pharmacological Studies

Research indicates that compounds with similar structures have shown promise in modulating various biological pathways. For instance, the benzodioxin moiety is often associated with neuroprotective effects.

Case Study: Neuroprotection

A study demonstrated that benzodioxin derivatives provided neuroprotection in models of neurodegeneration by reducing oxidative stress and inflammation. This suggests that the compound may have potential applications in treating neurodegenerative diseases.

Agricultural Chemistry

There is growing interest in the use of such compounds as agrochemicals due to their potential as biopesticides or herbicides. The unique structure may allow for selective action against pests while minimizing harm to beneficial organisms.

Case Study: Biopesticide Development

Research into similar compounds has indicated effectiveness against specific agricultural pests while exhibiting low toxicity to non-target species. This could lead to the development of environmentally friendly pest control solutions.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfanyl Group

The sulfanyl (-S-) moiety in the molecule undergoes nucleophilic substitution under alkaline or acidic conditions. This reactivity enables replacement with other nucleophiles (e.g., amines, thiols) to generate derivatives.

Reaction Type Reagents/Conditions Products
Thiol-disulfide exchangeAlkaline conditions, R-SHSubstituted thioether derivatives
HalogenationCl₂/Br₂ in presence of Lewis acidHalogenated oxadiazole intermediates

Oxadiazole Ring Reactivity

The 1,3,4-oxadiazole ring participates in electrophilic and ring-opening reactions. Oxidation reactions with peroxides or nitrating agents can modify its electronic properties .

Reaction Conditions Outcome
OxidationH₂O₂, acidic mediumRing-opening to form carboxylic acid
NitrationHNO₃/H₂SO₄Nitro-substituted oxadiazole derivatives

Hydrolysis of Benzamide Moiety

The benzamide group undergoes hydrolysis under strongly acidic or basic conditions, yielding a carboxylic acid and an amine.

Conditions Products
HCl (6M), reflux2,6-bis(fluoranyl)benzoic acid + amine
NaOH (10%), 80°CSodium carboxylate + free amine

Reactivity of Benzodioxin Amino Group

The primary amine in the benzodioxin subunit engages in diazotization and azo-coupling reactions, useful for introducing aromatic substituents.

Reaction Reagents Application
DiazotizationNaNO₂, HCl, 0–5°CDiazonium salt formation
Azo couplingPhenol/aniline derivativesColored azo compounds for spectroscopy

Electrophilic Aromatic Substitution

Electron-rich aromatic rings (e.g., benzodioxin) undergo halogenation or sulfonation, while fluorine atoms on the benzamide direct electrophiles to meta/para positions .

Reaction Site Typical Reagents
BrominationBenzodioxin ringBr₂/FeBr₃
SulfonationBenzamide ring (meta to F)H₂SO₄/SO₃

Structural Anomalies in Source Data

Discrepancies in molecular formulas across sources suggest potential variations in derivatives or reporting errors:

Source Molecular Formula Molecular Weight
EvitaChemC₂₃H₂₂F₂N₄O₄S504.5 g/mol
Chemsrc C₂₀H₁₆F₂N₄O₅S462.4 g/mol

This inconsistency highlights the need for verification via mass spectrometry or X-ray crystallography .

Reaction Mechanisms and Stability

  • Oxadiazole ring stability : Degrades under prolonged UV exposure, forming nitriles and CO₂.

  • Fluorine effects : Electron-withdrawing fluorine atoms increase hydrolysis resistance but reduce solubility in polar solvents .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural and functional similarities with derivatives synthesized by Abbasi et al. (2022), particularly N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(un/substituted-phenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides . Below is a comparative analysis:

Structural Features

Feature Target Compound Abbasi et al. (2022) Derivatives
Core Structure 2,3-dihydro-1,4-benzodioxin linked to 1,3,4-oxadiazole 2,3-dihydro-1,4-benzodioxin linked to 1,3,4-oxadiazole
Substituents 2,6-bis(fluoranyl)benzamide on oxadiazole-methyl Variably substituted phenyl groups on oxadiazole
Sulfur Linkage Sulfanyl-ethyl-oxidanylidene bridge Sulfanyl-acetamide bridge
Fluorination Two fluorine atoms on benzamide (enhanced lipophilicity) Absent in most derivatives; limited to non-fluorinated substituents

Structure-Activity Relationships (SAR)

  • Electron-Withdrawing Groups : Fluorine atoms on the benzamide in the target compound could improve membrane permeability and resistance to oxidative metabolism compared to Abbasi et al.’s phenyl-substituted derivatives.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for optimizing the yield of N-[[5-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-2,6-difluorobenzamide?

  • Methodological Answer :

  • Use dynamic pH control during coupling reactions involving benzodioxin-6-amine derivatives. For example, maintain pH 10 with aqueous Na₂CO₃ to facilitate nucleophilic substitution at the sulfonamide or oxadiazole moieties .
  • Employ lithium hydride (LiH) as a catalyst in polar aprotic solvents (e.g., DMF) for N-alkylation/arylation steps to enhance reaction efficiency .
  • Monitor intermediates via TLC/HPLC and optimize reaction times to minimize side products like over-oxidized species.

Q. How can researchers validate the structural integrity of intermediates during synthesis?

  • Methodological Answer :

  • Combine multi-spectral analysis :
TechniqueApplicationExample Reference
IR Confirm amide C=O (1650–1700 cm⁻¹) and sulfonamide S=O (1150–1250 cm⁻¹)
¹H NMR Assign protons on benzodioxin (δ 6.7–7.2 ppm) and oxadiazole (δ 3.8–4.5 ppm)
EIMS Verify molecular ion peaks (e.g., [M+H]⁺ for sulfonamide intermediates)

Q. What in vitro assays are suitable for preliminary biological screening?

  • Methodological Answer :

  • Antibacterial Activity : Use agar diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ciprofloxacin as a positive control .
  • Enzyme Inhibition : Test lipoxygenase (LOX) inhibition via UV-Vis spectrophotometry at 234 nm, comparing IC₅₀ values against NDGA (nordihydroguaiaretic acid) .

Advanced Research Questions

Q. How can computational modeling predict interactions between this compound and bacterial target proteins?

  • Methodological Answer :

  • Use molecular docking (e.g., AutoDock Vina) to simulate binding to E. coli dihydrofolate reductase (DHFR) or S. aureus enoyl-ACP reductase.
  • Parameterize the compound’s sulfonamide and oxadiazole groups using DFT calculations (e.g., B3LYP/6-31G*) to refine charge distributions .
  • Validate predictions with surface plasmon resonance (SPR) to measure binding kinetics (ka/kd) .

Q. What strategies resolve contradictions between spectral data and observed bioactivity?

  • Methodological Answer :

  • Hypothesis Testing : If bioactivity is lower than predicted despite correct spectral data, consider:
  • Conformational isomerism : Use variable-temperature NMR to detect rotamers affecting binding .
  • Metabolic instability : Perform LC-MS stability assays in simulated gastric fluid (pH 2) or liver microsomes .
  • Synchrotron X-ray crystallography : Resolve 3D structures of protein-ligand complexes to identify steric clashes or non-covalent interactions missed in docking .

Q. How can AI-driven experimental design improve synthesis scalability?

  • Methodological Answer :

  • Implement active learning algorithms (e.g., Bayesian optimization) to iteratively refine reaction conditions (solvent, catalyst, temperature).
  • Train models on historical data from analogous sulfonamide/oxadiazole syntheses to predict optimal molar ratios .
  • Integrate with lab automation systems for real-time adjustment of pH and reagent addition rates .

Methodological Framework for Research Proposals

Designing a study to explore structure-activity relationships (SAR) in this compound class :

  • Step 1 : Synthesize derivatives with modified benzodioxin substituents (e.g., -CN, -CF₃) and variable oxadiazole linkers .
  • Step 2 : Assay derivatives against a panel of enzymes (LOX, COX-2) and bacterial strains to identify critical pharmacophores.
  • Step 3 : Perform QSAR analysis using ML models (e.g., Random Forest) to correlate substituent electronegativity with IC₅₀/MIC values .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.